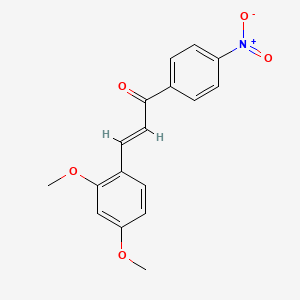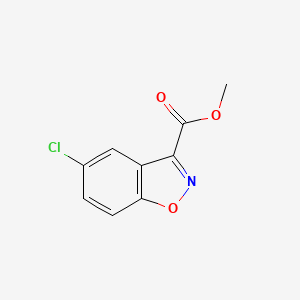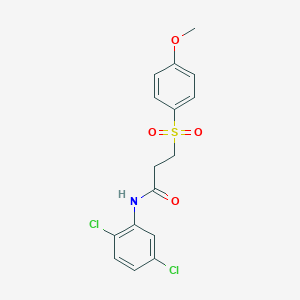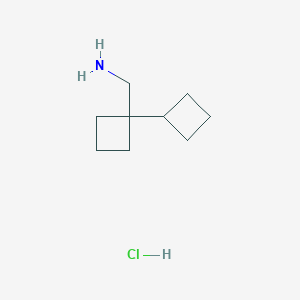
(2E)-3-(2,4-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2,4-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, also known as DNP, is a yellow crystalline solid that is widely used in scientific research. It is a highly reactive compound that has been used in the synthesis of many other chemicals. DNP has been studied for its potential applications in medicine, agriculture, and industry. In
Wissenschaftliche Forschungsanwendungen
Electro-Optical and Charge-Transport Properties
The compound has been studied for its structural, electro-optical, and charge-transport properties using quantum chemical methods. This research highlights its efficiency as a hole-transport material due to the observed intramolecular charge transfer from the dimethoxyphenyl to nitrophenyl moieties. The detailed investigation into its charge-transport behavior is based on parameters such as ionization potential, electron affinity, and intrinsic mobilities, which suggest the compound's potential application in electronic devices and materials science. The study by Irfan et al. (2015) is a significant contribution to this area, providing insights into the compound's suitability for applications requiring efficient charge transport materials (Irfan et al., 2015).
Nitration and Substitution Reactions
Research has also focused on the reactions involving nitration and substitution, which are pivotal in synthesizing various derivatives with potential applications in material science and organic synthesis. For instance, the nitration of lignin model compounds related to the chemical structure of interest shows how nitro groups interact with aromatic nuclei, providing a foundation for further chemical modifications and applications in creating new materials or chemical intermediates (Sergeeva et al., 1964).
Molecular Electronic Devices
A molecule containing a similar nitroamine redox center was used in a molecular electronic device, exhibiting characteristics such as negative differential resistance and high on-off peak-to-valley ratios. This research underscores the potential of nitro-substituted compounds in developing advanced molecular electronic devices, which could revolutionize electronics at the nanoscale (Chen et al., 1999).
Conformational and Chemical Transformations
The compound's structural analogs have been studied for their photooxidation processes, revealing intricate details about conformational and chemical transformations that occur upon light exposure. These findings are crucial for understanding the reactivity and stability of similar compounds under various conditions, with implications for their use in photochemical applications (Chainikova et al., 2017).
Antimicrobial and Anti-inflammatory Applications
Although not directly related to the exact compound , research on derivatives indicates potential antimicrobial and anti-inflammatory applications. For example, the synthesis and evaluation of novel derivatives have shown promising results in inhibiting pro-inflammatory cytokines and demonstrating antimicrobial activity, suggesting that modifications of the compound could lead to new therapeutic agents (Keche et al., 2012).
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-15-9-5-13(17(11-15)23-2)6-10-16(19)12-3-7-14(8-4-12)18(20)21/h3-11H,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKXHTDJQOJJNI-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(tert-butyl)-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2668011.png)
![1,5-bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2668012.png)

![N-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B2668015.png)
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine](/img/structure/B2668016.png)


![2-(benzylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2668021.png)
![5-Chloro-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2668022.png)
![3-(4-methoxyphenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2668023.png)

![1-methyl-9-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2668026.png)
